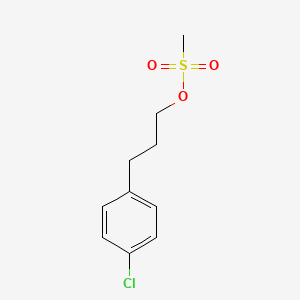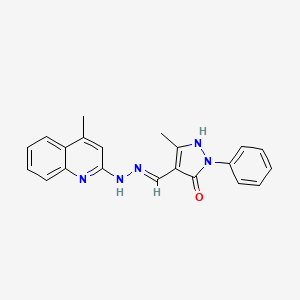![molecular formula C17H17N3O5 B2402940 3,4,5-trimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide CAS No. 1105245-23-5](/img/structure/B2402940.png)
3,4,5-trimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-Trimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide is a synthetic compound that features a trimethoxyphenyl group and an oxazolo-pyridinyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide typically involves multiple steps:
-
Formation of the Trimethoxybenzene Core: : The trimethoxybenzene core can be synthesized through the methylation of hydroxybenzene derivatives. For instance, 3,4,5-trimethoxybenzaldehyde can be prepared from p-cresol via aromatic substitution with bromine followed by nucleophilic substitution with sodium methoxide .
-
Construction of the Oxazolo-Pyridinyl Moiety: : The oxazolo-pyridinyl moiety is synthesized through cyclization reactions involving appropriate precursors. This step often requires specific conditions such as the presence of catalysts and controlled temperatures.
-
Coupling Reaction: : The final step involves coupling the trimethoxybenzene core with the oxazolo-pyridinyl moiety using amide bond formation techniques. This can be achieved through reactions involving coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
科学的研究の応用
3,4,5-Trimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s trimethoxyphenyl group is known for its pharmacophoric properties, making it a candidate for drug development targeting various diseases.
Biological Studies: It has been studied for its potential anti-cancer, anti-fungal, and anti-bacterial activities.
Industrial Applications: It may be used in the synthesis of other bioactive molecules or as a precursor in complex organic syntheses.
作用機序
The mechanism of action of 3,4,5-trimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide involves several molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as tubulin and Hsp90, disrupting cellular processes essential for cancer cell survival.
Signal Transduction: It affects signaling pathways by down-regulating proteins like ERK2 (Extracellular Signal Regulated Kinase 2) and inhibiting their phosphorylation.
Oxidative Mechanisms: The compound may trigger oxidative stress within cells, leading to apoptosis or cell death.
類似化合物との比較
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for treating external genital warts and has a similar trimethoxyphenyl group.
Trimetrexate and Trimethoprim: Both are dihydrofolate reductase (DHFR) inhibitors with related structures.
Uniqueness
3,4,5-Trimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide is unique due to its combination of the trimethoxyphenyl group and the oxazolo-pyridinyl moiety, which provides a distinct pharmacophoric profile. This combination enhances its bioactivity and specificity compared to other compounds with only one of these functional groups.
特性
IUPAC Name |
3,4,5-trimethoxy-N-(6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c1-9-5-6-11-15(20-25-17(11)18-9)19-16(21)10-7-12(22-2)14(24-4)13(8-10)23-3/h5-8H,1-4H3,(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCVTSHUGYJIHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=NO2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2402857.png)
![4-Amino-1,5-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one](/img/structure/B2402860.png)


![2-[[1-(2-Phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2402867.png)
![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-bromophenyl)methanone](/img/structure/B2402869.png)




![N-(furan-2-ylmethyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2402876.png)

![{[4-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL 2-(4-METHYLPHENYL)ACETATE](/img/structure/B2402879.png)

